Nfepp

Opioid receptor pharmacology Pain research Drug discovery

Conventional opioids activate MOR regardless of tissue pH, causing respiratory depression, sedation, and addiction. NFEPP's low pKa (~6.8) restricts MOR activation exclusively to acidic microenvironments (pH ≤ 6.5) of inflamed/injured tissue, enabling peripheral-restricted analgesia without central side effects at analgesic doses. • Validated in inflammatory pain, colitis, arthritis, and bone cancer models • No analgesic tolerance upon chronic dosing-critical comparator to fentanyl • Essential reference standard for pH-dependent opioid drug discovery programs

Molecular Formula C22H27FN2O
Molecular Weight 354.4694
CAS No. 1422952-82-6
Cat. No. B609549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNfepp
CAS1422952-82-6
SynonymsNFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide.
Molecular FormulaC22H27FN2O
Molecular Weight354.4694
Structural Identifiers
SMILESCCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3
InChIKeyDMCQJJAWMFBPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NFEPP: pH-Dependent MOR Agonist for Pain Research


NFEPP ((±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide) is a computationally designed fentanyl derivative that functions as a pH‑dependent μ‑opioid receptor (MOR) agonist [1]. Unlike conventional opioids, NFEPP exhibits a low pKa, which enables selective binding and activation of MOR exclusively in the acidic microenvironments characteristic of inflamed or injured tissues [2]. This compound serves as a critical research tool for investigating peripheral opioid receptor signaling, injury‑restricted analgesia, and the mitigation of classical opioid‑related side effects [1]. Its unique pharmacological profile makes NFEPP an essential reagent for studies on pain mechanisms, drug tolerance, and the development of safer analgesics [2].

NFEPP: Why In-Class Opioids Cannot Substitute


Standard opioid analgesics such as fentanyl and morphine activate μ‑opioid receptors (MOR) irrespective of the local tissue pH, resulting in both central and peripheral effects that include respiratory depression, sedation, constipation, and addiction [1]. In contrast, NFEPP’s low pKa ensures that at the physiological pH of healthy tissues (~7.4), its MOR binding affinity is drastically reduced, effectively limiting its activity to acidotic environments (pH ≤ 6.5) typical of inflammation or injury [2]. Consequently, substituting NFEPP with fentanyl, morphine, or even other fluorinated fentanyl analogs that lack this steep pH‑dependency will abolish the injury‑restricted analgesia and reintroduce the full spectrum of dose‑limiting central side effects [3]. Researchers requiring peripheral‑restricted MOR activation in acidic milieu must use NFEPP; no other commercially available analog replicates this precise pH‑dependent selectivity.

NFEPP: Head-to-Head Evidence vs. Fentanyl and Morphine


pH-Dependent MOR Binding vs. Fentanyl

NFEPP exhibits a pronounced pH‑dependent reduction in μ‑opioid receptor (MOR) binding affinity at physiological pH compared to fentanyl, which is the mechanistic basis for its injury‑restricted action. In a competition binding assay using [3H]-DAMGO, the IC50 of NFEPP at pH 7.4 was approximately one order of magnitude higher (i.e., ~10‑fold lower affinity) than that of fentanyl, whereas at acidic pH (5.5 and 6.5) the IC50 values of NFEPP and fentanyl were statistically indistinguishable [1]. This quantitative difference directly translates to selective analgesia in inflamed tissues with minimal engagement of central MOR [2].

Opioid receptor pharmacology Pain research Drug discovery

Peripheral Antihyperalgesia in Cancer Pain vs. Fentanyl

In a murine bone cancer pain model, NFEPP produced dose‑dependent antihyperalgesia exclusively in the tumor‑bearing limb without affecting the contralateral, tumor‑free limb, whereas fentanyl induced bilateral antinociception at comparable analgesic doses [1]. The peripheral‑restricted antagonist naloxone methiodide (NLX‑MET) completely reversed NFEPP‑induced analgesia but had no effect on fentanyl‑induced analgesia, confirming NFEPP’s exclusive peripheral site of action [1]. In contrast, fentanyl required central MOR activation for its full effect, as evidenced by reversal with the centrally‑penetrant antagonist naloxone [1].

Cancer pain Peripheral opioid receptors Analgesia

Reduced Analgesic Tolerance in Inflammatory Pain vs. Fentanyl

In a mouse model of colonic inflammation, chronic administration of NFEPP did not induce analgesic tolerance, whereas fentanyl‑treated mice exhibited significant tolerance, requiring escalating doses to maintain pain relief [1]. Electrophysiological recordings from colonic afferent nerves revealed that the MOR agonist DAMGO inhibited nerve activity in colitis mice exposed to chronic NFEPP but not in those chronically treated with fentanyl, indicating preserved MOR responsiveness in the NFEPP group [1].

Opioid tolerance Inflammatory bowel disease Chronic pain

Higher Dose Threshold for Central MOR Activation vs. Fentanyl

In mice without tumors (i.e., in the absence of tissue acidosis), NFEPP required approximately 6‑ to 10‑fold higher systemic doses than fentanyl to produce maximal antinociception, reflecting its reduced central MOR engagement at physiological pH [1]. At these elevated doses (300–1000 nmol/kg i.v.), NFEPP‑induced antinociception was reversed by the centrally‑penetrant antagonist naloxone but not by the peripheral‑restricted antagonist naloxone methiodide, confirming that central MOR activation occurs only at suprapharmacological doses [1].

Opioid safety Therapeutic window Central nervous system

Lack of Respiratory Depression and Constipation vs. Fentanyl

In rats, NFEPP administered at analgesic doses did not reduce respiratory rate, whereas fentanyl produced significant respiratory depression [1]. Similarly, NFEPP did not impair gastrointestinal transit, whereas fentanyl induced marked constipation [1]. These differential side effect profiles are directly attributable to NFEPP’s inability to activate central and enteric MOR at physiological pH [2].

Opioid side effects Respiratory safety Gastrointestinal motility

NFEPP: Key Research and Preclinical Applications


Peripheral MOR Signaling in Inflammatory and Neuropathic Pain

NFEPP’s exclusive activation of peripheral MOR in acidic tissues makes it an ideal pharmacological tool for dissecting the contribution of peripheral opioid receptors to pain modulation without the confounding influence of central MOR activation. Researchers can use NFEPP in models of chronic constriction injury, colitis, or arthritis to selectively interrogate peripheral analgesic pathways, as demonstrated in the quantitative evidence showing unilateral, injury‑specific analgesia reversed only by peripherally‑restricted antagonists [1].

Mechanisms of Opioid Tolerance in Chronic Inflammation

Because NFEPP does not induce analgesic tolerance in inflammatory pain models, it serves as a critical comparator to fentanyl and morphine in studies aimed at understanding the cellular and molecular mechanisms underlying opioid tolerance. The preserved MOR responsiveness in colonic afferent nerves following chronic NFEPP treatment contrasts sharply with the tolerance observed with fentanyl, providing a unique experimental system to isolate tolerance mechanisms [2].

Safer Opioid Design: Avoiding Respiratory Depression and Constipation

NFEPP is an essential reference compound for medicinal chemistry programs focused on designing opioids with improved safety profiles. The quantitative evidence that NFEPP does not depress respiration or slow gastrointestinal transit at analgesic doses—while fentanyl does—establishes a clear benchmark for evaluating novel pH‑dependent or peripherally‑restricted opioid candidates [3].

Cancer Pain: Exploiting Tumor Acidosis for Analgesia

The acidic microenvironment of solid tumors provides a natural context for NFEPP’s pH‑dependent activation. In bone cancer pain models, NFEPP produces robust antihyperalgesia limited to the tumor‑bearing limb, confirming that tumor acidosis can be therapeutically exploited. This makes NFEPP a valuable reagent for preclinical oncology studies examining pain management strategies that minimize systemic opioid exposure [4].

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